molecular formula C20H37N5O6 B12622207 L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine CAS No. 918528-86-6

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine

Cat. No.: B12622207
CAS No.: 918528-86-6
M. Wt: 443.5 g/mol
InChI Key: QUJKPFMFCGBHPM-YGJAXBLXSA-N
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Description

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine is a peptide compound composed of the amino acids L-alanine, glycine, L-isoleucine, and L-leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify specific amino acid residues.

    Reduction: Reducing agents can reduce disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or pepsin.

    Oxidation: Hydrogen peroxide or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Major Products

    Hydrolysis: Results in the individual amino acids.

    Oxidation/Reduction: Modified peptides with altered functional groups.

Scientific Research Applications

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanylglycyl-L-leucyl-L-alanine
  • L-Alanylglycyl-L-isoleucyl-L-alanine
  • L-Alanylglycyl-L-leucyl-L-isoleucyl-L-alanine

Uniqueness

L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing peptide-based therapeutics.

Properties

CAS No.

918528-86-6

Molecular Formula

C20H37N5O6

Molecular Weight

443.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C20H37N5O6/c1-7-11(4)16(25-15(26)9-22-17(27)12(5)21)19(29)24-14(8-10(2)3)18(28)23-13(6)20(30)31/h10-14,16H,7-9,21H2,1-6H3,(H,22,27)(H,23,28)(H,24,29)(H,25,26)(H,30,31)/t11-,12-,13-,14-,16-/m0/s1

InChI Key

QUJKPFMFCGBHPM-YGJAXBLXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C)N

Origin of Product

United States

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